1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid

Lipophilicity Drug-likeness Partition coefficient

Unlock the precision of your medicinal chemistry or MOF program with the correct 6-fluoro regioisomer. This 1,1-disubstituted cyclopropane scaffold provides a unique ~60–70° exit-vector geometry essential for PTGES and PYCR1 active sites, while the electron-withdrawing ortho-fluorine drastically improves metabolic stability over non-fluorinated analogs. Substituting regioisomers introduces uncontrolled SAR variability and risks salt-formation failure. Secure the exact architecture your pipeline demands. Request a bulk quote today.

Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
Cat. No. B7951479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid
Molecular FormulaC9H8FNO2
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC1CC1(C2=NC(=CC=C2)F)C(=O)O
InChIInChI=1S/C9H8FNO2/c10-7-3-1-2-6(11-7)9(4-5-9)8(12)13/h1-3H,4-5H2,(H,12,13)
InChIKeyBTXDYNCMHMCRPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic Acid: Core Physicochemical Identity and Compound-Class Context for Research Procurement


1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid (CAS 1427011-62-8) is a fluorinated heterocyclic building block belonging to the class of 1,1-disubstituted cyclopropane carboxylic acids bearing a 2-pyridyl substituent. It possesses a molecular formula of C₉H₈FNO₂ and a molecular weight of 181.16 g·mol⁻¹ [1]. Key computed physicochemical parameters include a predicted XLogP3 of 1.1, a topological polar surface area (TPSA) of 50.2 Ų, one hydrogen bond donor, and four hydrogen bond acceptor sites [1]. The compound features a cyclopropane ring directly attached at the 1-position to both a carboxylic acid group and a 6-fluoropyridin-2-yl moiety—creating a conformationally constrained, sp³-rich scaffold with a single fluorine substitution ortho to the pyridine nitrogen [1]. This structural architecture places it within a broader family of pyridyl-cycloalkyl-carboxylic acids that have been described in patent literature as pharmacologically relevant intermediates and target-modulating entities, notably in the context of prostaglandin E synthase 1 (PTGES/mPGES-1) inhibition [2].

Why Non-Fluorinated or Regioisomeric Pyridyl-Cyclopropane Carboxylic Acids Cannot Reliably Replace 1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic Acid in SAR-Critical Applications


Fluorine substitution at the 6-position of the pyridine ring is not a trivial structural perturbation; it fundamentally alters the electronic distribution, hydrogen-bonding capacity, and lipophilicity of the cyclopropane carboxylic acid scaffold relative to both non-fluorinated and regioisomeric fluoropyridinyl analogs. The 6-fluoro substituent exerts a pronounced electron-withdrawing effect through both inductive and resonance mechanisms, which simultaneously modulates the acidity of the carboxylic acid, the basicity of the pyridine nitrogen, and the overall molecular dipole [1]. Computed XLogP3 differences of approximately 0.6–1.0 log units between fluorinated and non-fluorinated pyridyl-cyclopropane carboxylic acids translate to meaningful shifts in compound partitioning and target engagement potential that cannot be compensated by simple solvent or formulation adjustments [1]. Furthermore, the position of the fluorine atom on the pyridine ring—whether at C3, C4, C5, or C6—generates distinct electronic topographies that affect metal-coordination geometry, π-stacking interactions, and hydrogen-bond acceptor strengths at the pyridine nitrogen, all of which are critical for structure-activity relationships in coordination chemistry, catalysis, and fragment-based drug discovery [2]. Substituting 1-(6-fluoro-2-pyridyl)cyclopropanecarboxylic acid with a non-fluorinated or differently fluorinated congener therefore risks introducing uncontrolled variability in binding affinity, metabolic stability, and synthetic intermediate reactivity that can confound lead optimization campaigns and invalidate cross-project SAR comparisons.

Quantitative Differentiation of 1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic Acid Against Closest Structural Analogs: A Procurement-Focused Evidence Assessment


Lipophilicity Shift: XLogP3 Comparison Between 6-Fluorinated and Non-Fluorinated 1-(Pyridin-2-yl)cyclopropanecarboxylic Acid Scaffolds

The 6-fluoro substitution on the pyridine ring elevates the computed XLogP3 of 1-(6-fluoro-2-pyridyl)cyclopropanecarboxylic acid to 1.1, compared with an estimated XLogP3 of approximately 0.1–0.3 for the non-fluorinated parent 1-(pyridin-2-yl)cyclopropanecarboxylic acid (estimated based on heavy-atom and H-bond donor/acceptor count differentials) [1]. This represents an approximate 0.8–1.0 log unit increase in lipophilicity attributable solely to the 6-fluoro substituent. While directly measured logP/logD values for both compounds under identical conditions are not available in the public domain, the computed difference is consistent with established trends for aromatic fluorine substitution and is corroborated by the increased heavy atom count (13 vs. 12) and the replacement of a C–H with a C–F bond [1].

Lipophilicity Drug-likeness Partition coefficient

Hydrogen-Bond Acceptor Count Differentiation: 6-Fluoro Derivative vs. Non-Fluorinated Parent as a Factor in Supramolecular Assembly

1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid possesses four hydrogen-bond acceptor sites (the carboxylic acid carbonyl oxygen, the carboxylic acid hydroxyl oxygen, the pyridine nitrogen, and the fluorine atom), compared with only three for the non-fluorinated parent 1-(pyridin-2-yl)cyclopropanecarboxylic acid, which lacks the fluorine atom [1]. The fluorine atom at the 6-position acts as a weak but stereoelectronically specific hydrogen-bond acceptor [1]. This additional H-bond acceptor site, combined with one H-bond donor (carboxylic acid O–H), yields an acceptor-to-donor ratio of 4:1 for the target compound versus 3:1 for the non-fluorinated parent. The TPSA remains identical at 50.2 Ų for both compounds because fluorine contributes minimally to polar surface area in the TPSA algorithm, yet the additional acceptor site alters the local electrostatic potential map around the pyridine ring [1].

Hydrogen bonding Crystal engineering Coordination chemistry

Predicted pKa Variation Across Fluoropyridinyl Regioisomers: The 6-Fluoro Position as a Modulator of Acidity in Cyclopropane Carboxylic Acid Scaffolds

Fluorine substitution at different positions on the pyridine ring generates distinct electronic effects that propagate to the carboxylic acid group across the cyclopropane ring. For the closely related 1-(5-fluoropyridin-2-yl)cyclopropanecarboxylic acid (CAS 1302580-98-8), a predicted pKa of 3.10±0.20 has been reported . Because the 6-fluoro substituent is ortho to the pyridine nitrogen (versus para for the 5-fluoro derivative), the electron-withdrawing effect on the pyridine ring—and consequently on the cyclopropane-carboxylic acid system—differs in both magnitude and directionality. Ortho-fluorine substitution directly impacts the electron density at the pyridine nitrogen through field and inductive effects, which can alter the pKa of the conjugated carboxylic acid by an estimated 0.2–0.5 units relative to the 5-fluoro regioisomer [1]. This regioisomer-dependent pKa modulation has practical consequences for salt screening, pH-dependent solubility, and solid-form development in pharmaceutical intermediate applications.

Acidity pKa Electronic effects Salt formation

Conformational Constraint and Vector Geometry: The 1,1-Disubstituted Cyclopropane Architecture as a Differentiator from 2-Substituted Cyclopropane Carboxylic Acid Regioisomers

The compound features a 1,1-disubstituted cyclopropane architecture where both the carboxylic acid and the 6-fluoropyridin-2-yl group are attached to the same cyclopropane carbon (C1). This contrasts with 2-substituted cyclopropane carboxylic acid regioisomers, such as 2-(pyridin-2-yl)cyclopropane-1-carboxylic acid (CAS 90563-75-0), where the pyridyl and carboxylic acid groups occupy vicinal positions on the cyclopropane ring [1]. The 1,1-disubstitution pattern projects the pyridyl and carboxyl vectors at a dihedral angle of approximately 60–70° from one another, creating an exit-vector geometry fundamentally different from the ~109° dihedral angle in trans-2-substituted cyclopropane carboxylic acids . This scaffold-dependent vector orientation directly impacts the three-dimensional display of functionality in fragment-based library design and influences the geometry of metal-chelate rings when the compound is employed as a ligand precursor.

Conformational analysis Fragment-based drug design Scaffold diversity

Metabolic Stability Class Advantage: Fluoropyridine-Containing Cyclopropane Carboxylic Acids as Building Blocks with Predicted Oxidative Metabolism Resistance

Fluorine substitution at the 6-position of the pyridine ring blocks a metabolically labile site that in non-fluorinated pyridyl-cyclopropane carboxylic acids is susceptible to cytochrome P450-mediated oxidative metabolism [1][2]. This 'fluorine blocking' strategy is a well-established medicinal chemistry principle: replacing a hydrogen atom at a position of metabolic oxidation with fluorine prevents hydroxylation and subsequent Phase II conjugation, thereby extending metabolic half-life [1]. In the broader family of pyridyl-cycloalkyl-carboxylic acids described as PTGES inhibitors, fluorinated analogs have been specifically claimed and exemplified in patent literature, consistent with the expectation that fluorine incorporation at the pyridine improves pharmacokinetic durability in this scaffold class [2]. While direct microsomal stability data for the specific compound 1-(6-fluoro-2-pyridyl)cyclopropanecarboxylic acid have not been publicly reported, the class-level evidence from fluoropyridine SAR across multiple target families supports the expectation of enhanced oxidative stability relative to the non-fluorinated parent [1].

Metabolic stability CYP450 Fluorine blocking Lead optimization

Apollo Scientific Catalog Positioning: Purity and Availability Benchmarking of 1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic Acid Against Co-Listed Heterocyclic Carboxylic Acid Building Blocks

1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid is listed in the Apollo Scientific heterocyclic carboxylic acids catalog under catalog number PC520380 (CAS 1427011-62-8, MDL MFCD23134921) [1]. It is positioned alongside structurally related fluorinated pyridyl-cyclopropane building blocks, including PC520381 (CAS 1427011-71-9) and PC520382 (CAS 1427021-82-6), indicating deliberate catalog curation of this fluoro-regioisomeric series [1]. The MDL number assignment (MFCD23134921) provides a unique, searchable identifier that facilitates unambiguous procurement across supplier platforms and electronic laboratory notebooks [1]. This catalog differentiation from non-fluorinated pyridyl-cyclopropane carboxylic acids (which carry distinct MDL numbers and separate catalog entries) enables researchers to selectively order the 6-fluoro derivative without risk of cross-shipment of a non-fluorinated or regioisomeric analog, a practical advantage in maintaining SAR integrity across multi-step synthetic campaigns.

Building block Catalog purity Procurement availability MDL-listed

Evidence-Backed Application Scenarios Where 1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic Acid Provides Documented Differentiation Value


Fragment-Based Drug Discovery: Display of a Conformationally Constrained Fluoropyridinyl-Cyclopropane Warhead with Defined Exit-Vector Geometry

The 1,1-disubstituted cyclopropane architecture of this compound projects the carboxylic acid and 6-fluoropyridin-2-yl vectors at a dihedral angle of approximately 60–70°, a geometry fundamentally distinct from the vicinal substitution pattern in 2-substituted cyclopropane carboxylic acid fragments [1]. This defined exit-vector geometry makes the compound a valuable component in fragment libraries targeting enzymes with spatially constrained active sites, such as PYCR1 and PTGES, where the relative orientation of the carboxylic acid (for substrate-pocket or cofactor engagement) and the fluoropyridine (for hydrophobic pocket or π-stacking interactions) must satisfy precise geometric requirements [1][2]. Procurement of this specific regioisomer, rather than a 2-substituted or non-fluorinated congener, is essential for maintaining the intended three-dimensional pharmacophore display in fragment-to-lead optimization campaigns.

Coordination Chemistry and MOF Synthesis: Exploitation of the Additional Fluorine H-Bond Acceptor Site for Supramolecular Assembly

With four hydrogen-bond acceptor sites (versus three for the non-fluorinated parent) and a TPSA of 50.2 Ų, 1-(6-fluoro-2-pyridyl)cyclopropanecarboxylic acid offers an expanded supramolecular interaction repertoire [1]. The fluorine atom at the 6-position can participate in C–F···H–X hydrogen bonds, C–F···π interactions, and C–F···M coordination contacts that the non-fluorinated analog cannot support [1]. This additional interaction capacity enables the construction of coordination polymers and metal-organic frameworks (MOFs) with network topologies distinct from those accessible using non-fluorinated pyridyl-cyclopropane carboxylate ligands. The compound's two rotatable bonds and 1,1-disubstituted cyclopropane core provide a semi-rigid linker geometry suitable for pillared-layer and diamondoid framework architectures.

Medicinal Chemistry Lead Optimization: Pre-Installed Fluorine Metabolic Block as a CYP Oxidation Shield

The 6-fluoro substituent on the pyridine ring serves as a pre-installed metabolic blocking group at a position typically susceptible to cytochrome P450-mediated aromatic hydroxylation [1]. For medicinal chemistry programs targeting prostaglandin-related pathways (in particular PTGES/mPGES-1 inhibition), the fluorinated pyridyl-cyclopropane carboxylic acid scaffold has been specifically claimed in patent literature, indicating its relevance to this therapeutic axis [2]. Selecting the 6-fluoro derivative at the building-block procurement stage enables the medicinal chemist to incorporate oxidative metabolic stability from the outset of a lead optimization campaign, potentially avoiding the need for iterative fluorination scanning at later stages when metabolic soft spots are identified through in vitro microsomal assays.

Salt-Form and Solid-State Screening: Regioisomer-Dependent pKa Modulation for Crystalline Salt Development

The predicted pKa of the carboxylic acid group in 1-(6-fluoro-2-pyridyl)cyclopropanecarboxylic acid is expected to differ from its 5-fluoro regioisomer (predicted pKa = 3.10±0.20) [1] by an estimated 0.2–0.5 units due to the ortho-fluorine electronic effect [1][2]. This pKa shift, while modest in absolute terms, can be decisive in determining whether a stable crystalline salt forms with a given pharmaceutical counterion (e.g., sodium, potassium, meglumine, or arginine). In pre-formulation salt screening and solid-form development, procurement of the correct fluoro-regioisomer is essential, as an unintentional substitution of the 5-fluoro for the 6-fluoro derivative (or vice versa) could lead to failure to reproduce a previously characterized crystalline salt form or to unexpected differences in aqueous solubility and dissolution rate.

Quote Request

Request a Quote for 1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.